B601790 1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 1227380-90-6

1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B601790
CAS No.: 1227380-90-6
InChI Key:
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a benzimidazole ring, a dihydropyridine ring, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the dihydropyridine ring, and the carboxylic acid group. The benzimidazole ring is a fused aromatic ring system that is a key component of many biologically active compounds . The dihydropyridine ring is a heterocyclic compound, and its derivatives are often used in medicinal chemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxylic acid could undergo reactions typical of this functional group, such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Novel Synthesis and Impurities in Pharmaceutical Research

A review focused on the synthesis of omeprazole, a compound with a benzimidazole core similar to the requested chemical, and its pharmaceutical impurities. This study provides insights into the development of proton pump inhibitors and highlights the synthesis process and potential impurities in such compounds, which are crucial for pharmaceutical development and quality control (Saini et al., 2019).

Chemistry and Properties of Benzimidazole Derivatives

An extensive review of the chemistry and properties of compounds containing benzimidazole and benzothiazole derivatives, showing the preparation, properties, and potential applications of these compounds in various fields, including their biological and electrochemical activities. This review identifies research gaps and suggests future investigations (Boča et al., 2011).

Biologically Active Compounds of Plants

This review compares the effects of structural differences of selected carboxylic acids on their biological activities, including antioxidant, antimicrobial, and cytotoxic activities. It discusses how the structure of these compounds influences their bioactivity, highlighting the significance of such studies for understanding the potential applications of natural and synthetic compounds (Godlewska-Żyłkiewicz et al., 2020).

Applications of Redox Mediators in Treatment of Organic Pollutants

A review on the use of enzymes and redox mediators in the degradation of recalcitrant organic pollutants. It discusses how these compounds enhance the efficiency of degradation and could be utilized in wastewater treatment, showcasing the importance of such compounds in environmental applications (Husain & Husain, 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions could involve exploring the potential biological activities of this compound, given the known activities of other benzimidazole and dihydropyridine derivatives .

Properties

IUPAC Name

1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-8-7-19(13(15(21)22)9(2)14(8)20)16-17-11-5-4-10(23-3)6-12(11)18-16/h4-7H,1-3H3,(H,17,18)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVIAIZPAAQCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C(C1=O)C)C(=O)O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744076
Record name 1-(6-Methoxy-1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227380-90-6
Record name Omeprazole pyridone acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227380906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(6-Methoxy-1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMEPRAZOLE PYRIDONE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGN29LQK5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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